Candesartan Cilexetil

Receptor Binding Pharmacodynamics Selectivity

Candesartan Cilexetil is an ester carbonate prodrug that requires esterase-mediated bioactivation to its active metabolite, candesartan—a highly selective AT1 receptor antagonist (Ki=0.17 nM; >150,000-fold selectivity over AT2). Its exceptionally slow receptor dissociation kinetics (t1/2=66 min) confer a prolonged duration of action, making it a critical benchmark for sustained-release formulation development and hypertensive animal models. Unlike generic ARBs, its unique pharmacology is not therapeutically interchangeable. This compound is ideal as a reference standard for high-throughput AT1 screening assays and cardiac remodeling studies in angiotensinogen-knockout models. Procure high-purity (>98%) Candesartan Cilexetil to ensure reproducible receptor binding data and robust in vivo efficacy evaluations.

Molecular Formula C33H34N6O6
Molecular Weight 610.7 g/mol
CAS No. 145040-37-5
Cat. No. B1668253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandesartan Cilexetil
CAS145040-37-5
Synonyms1-(cyclohexylocarbonyloxy)ethyl-2-ethoxy-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-1H-benzimidazole-7-carboxylate
Amias
Atacand
Blopress
candesartan cilexetil
Kenzen
Parapres
TCV 116
TCV-116
Molecular FormulaC33H34N6O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
InChIInChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)
InChIKeyGHOSNRCGJFBJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 50 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Candesartan Cilexetil CAS 145040-37-5: Scientific and Industrial Procurement Overview


Candesartan Cilexetil (CAS 145040-37-5) is an ester carbonate prodrug of candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure [1]. Following oral administration, it is rapidly and completely hydrolyzed by esterases in the intestinal wall during absorption to its active metabolite, candesartan [2]. Candesartan is characterized by its exceptionally high binding affinity for the AT1 receptor and a slow dissociation rate, which translates into a long duration of antihypertensive action [1].

Candesartan Cilexetil vs. Other ARBs: Why Interchangeability Is Not Supported by Data


Candesartan cilexetil cannot be assumed to be therapeutically interchangeable with other angiotensin II receptor blockers (ARBs) due to several quantifiable and clinically meaningful differences. The compound's unique molecular properties, including the requirement for esterase-mediated bioactivation, its prodrug status, and its distinct receptor binding kinetics, directly impact its efficacy, duration of action, and clinical outcomes [1]. Furthermore, comparative studies reveal that even within the ARB class, significant differences exist in blood pressure control, target organ protection, and long-term cardiovascular event reduction. These data-driven differentiations preclude simple substitution without careful consideration of the specific scientific or clinical requirements [2].

Quantitative Differentiation of Candesartan Cilexetil: Evidence-Based Selection Guide


Superior AT1 Receptor Binding Affinity and Selectivity of Candesartan vs. Losartan and Valsartan

Candesartan (the active metabolite of candesartan cilexetil) exhibits a significantly higher binding affinity for the human AT1 receptor compared to other ARBs. Its Ki value is 0.17 nM for recombinant human AT1 receptors, which is approximately 10-fold lower than that of losartan (Ki = 1.9 nM) and valsartan (Ki = 2.4 nM) [1]. Furthermore, candesartan demonstrates >150,000-fold selectivity for the AT1 receptor over the AT2 receptor (Ki = 26,500 nM for AT2) . The prodrug, candesartan cilexetil, has a substantially lower affinity (relative affinity rank 280) but is efficiently converted in vivo to the high-affinity candesartan [2].

Receptor Binding Pharmacodynamics Selectivity

Insurmountable Antagonism and Prolonged Receptor Dissociation Half-Life of Candesartan vs. Other ARBs

Candesartan acts as an insurmountable antagonist at the AT1 receptor, a property not shared by all ARBs. In head-to-head comparisons, the proportion of insurmountable antagonism and the receptor complex dissociation rate follow a distinct order: candesartan > olmesartan > telmisartan ≈ EXP3174 (losartan metabolite) > valsartan > irbesartan ≫ losartan [1]. The dissociation half-life of candesartan from the AT1 receptor is 66 minutes, which is 5 times slower than that of angiotensin II (t1/2 = 12 min) [2]. This slow off-rate is mechanistically linked to its long-lasting antihypertensive effect.

Receptor Kinetics Insurmountable Antagonism Duration of Action

Efficient Prodrug Bioactivation and High Intrinsic Clearance of Candesartan Cilexetil vs. Perindopril

Candesartan cilexetil is a prodrug that requires enzymatic hydrolysis to the active candesartan. Comparative in vitro studies using cryopreserved human hepatocytes demonstrate that candesartan cilexetil exhibits the highest intrinsic clearance (CLint,hepatocytes) among eleven evaluated prodrugs, while perindopril (another cardiovascular prodrug) shows the lowest [1]. The absolute oral bioavailability of candesartan from the cilexetil tablet formulation is approximately 15%, rising to 40% when administered as an oral solution, indicating that absorption is a rate-limiting step [2].

Prodrug Activation Pharmacokinetics Hydrolysis

Clinical Superiority of Olmesartan Medoxomil over Candesartan Cilexetil in 24-Hour Ambulatory Blood Pressure Monitoring

In a randomized, double-blind, parallel-group study of 643 patients with essential hypertension, olmesartan medoxomil 20 mg once daily provided significantly greater reductions in daytime and 24-hour diastolic and systolic blood pressure compared to candesartan cilexetil 8 mg once daily [1]. At week 8, the mean decrease from baseline in daytime DBP was 9.3 mmHg for olmesartan medoxomil versus 7.8 mmHg for candesartan cilexetil (p ≤ 0.0126) [1]. Similar significant differences were observed at weeks 1 and 2, indicating a faster onset of action for olmesartan medoxomil at these tested doses.

Clinical Trial Ambulatory BP Comparative Efficacy

Unique Cardiovascular Outcome Evidence: Candesartan Reduces Stroke Risk in Elderly Patients (SCOPE Trial)

The SCOPE trial, which enrolled 4,937 elderly patients (70-89 years) with mild-to-moderate hypertension, demonstrated that candesartan-based therapy resulted in a statistically significant 42% relative risk reduction in stroke compared to non-candesartan-based antihypertensive therapy, despite minimal differences in achieved blood pressure [1]. This finding suggests a blood pressure-independent protective effect. Furthermore, in patients not receiving add-on therapy, candesartan was associated with significant reductions in major cardiovascular events (32%), cardiovascular mortality (29%), and total mortality (27%) [2].

Clinical Outcomes Stroke Prevention Mortality

Candesartan Demonstrates Angiotensin II-Independent Cardiac Hypertrophy Regression in Mice

In a mouse model of pressure overload-induced cardiac hypertrophy, the effects of five ARBs were compared in both wild-type and angiotensinogen-knockout (KO) mice [1]. In the KO mice, which lack endogenous angiotensin II, candesartan, olmesartan, and losartan were still able to significantly regress cardiac hypertrophy, whereas telmisartan and valsartan were not [1]. This finding indicates that candesartan can exert anti-hypertrophic effects through mechanisms beyond simple antagonism of circulating angiotensin II, potentially involving inverse agonism or activation of protective pathways.

Cardiac Hypertrophy Mouse Model Ang II-Independent

Candesartan Cilexetil: Validated Research and Industrial Application Scenarios


High-Throughput Screening for AT1 Receptor Antagonists

Candesartan cilexetil, as a prodrug, is less suitable for in vitro binding assays. The active metabolite, candesartan, with its exceptionally high affinity (Ki = 0.17 nM) and selectivity (>150,000-fold for AT1 over AT2), serves as an ideal positive control and reference standard in high-throughput screening campaigns aimed at identifying novel AT1 receptor ligands [1].

Preclinical Studies of Cardiac Remodeling and Heart Failure

The unique ability of candesartan to regress cardiac hypertrophy independently of angiotensin II levels, as demonstrated in angiotensinogen-knockout mouse models, makes it a valuable tool for investigating the AT1 receptor's role in cardiac remodeling and for evaluating novel therapies for heart failure [2].

Long-Acting Antihypertensive Reference Standard in In Vivo Studies

The slow dissociation kinetics (t1/2 = 66 min) of candesartan from the AT1 receptor translate into a long duration of action in vivo. This makes candesartan cilexetil a benchmark for evaluating the sustained blood pressure-lowering effects of new chemical entities or drug delivery systems in rodent models of hypertension [3].

Formulation Development and Bioavailability Enhancement

Candesartan cilexetil's low and variable absolute oral bioavailability (15-40%) is a well-characterized challenge. This makes it a model compound for pharmaceutical scientists developing novel formulation strategies (e.g., nanoparticles, niosomes, solid dispersions) aimed at improving oral absorption and reducing inter-subject variability of poorly soluble prodrugs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Candesartan Cilexetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.